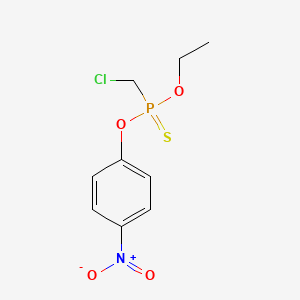
2-Phenylethyl tert-butyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl tert-butyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a phenylethyl group and a tert-butyl group attached to the oxygen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Phenylethyl tert-butyl ether is through the Williamson ether synthesis. This involves the reaction of a phenylethyl halide with a tert-butoxide ion under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic tert-butoxide ion attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of tert-butyl ethers often involves the use of tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent. This method allows for the tert-butylation of alcohols and phenols under mild conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl tert-butyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The ether can participate in substitution reactions where the tert-butyl or phenylethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Phenylethanol and tert-butanol.
Substitution: Various substituted ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl tert-butyl ether has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols during synthesis to prevent unwanted reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl tert-butyl ether involves its ability to act as a protecting group. In chemical reactions, it can temporarily mask reactive hydroxyl groups, allowing for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl tert-butyl ether: Used as a fuel additive and solvent.
Methyl tert-butyl ether: Commonly used as an octane booster in gasoline.
tert-Butyl methyl ether: Utilized in organic synthesis as a solvent and reagent.
Uniqueness
2-Phenylethyl tert-butyl ether is unique due to its combination of a phenylethyl group and a tert-butyl group, which provides distinct reactivity and stability compared to other tert-butyl ethers. Its specific structure allows for unique applications in protecting group chemistry and selective synthesis .
Eigenschaften
CAS-Nummer |
3354-66-3 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C12H18O/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
UPKHTMNSMRJUHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)

![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)

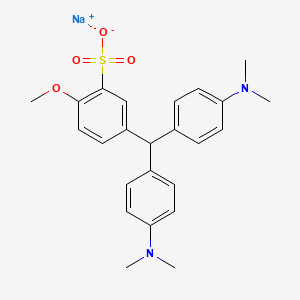
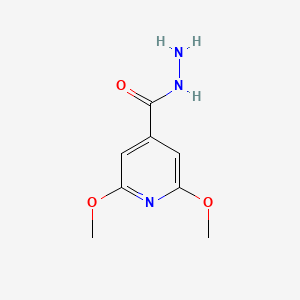
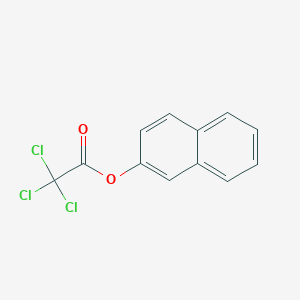
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
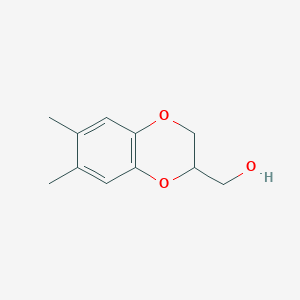
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)

